

Introduction: The Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Thiophenemethylamine

CAS No.: 27757-85-3

Cat. No.: B147629

[Get Quote](#)

2-Thiophenemethylamine is an organic compound featuring a methylamine group attached to the 2-position of a thiophene ring[1]. This unique arrangement of a five-membered aromatic heterocycle and a primary amine functional group makes it a highly versatile and valuable building block in medicinal chemistry, organic synthesis, and materials science[1]. The electron-rich nature of the thiophene ring, combined with the nucleophilicity of the amine, provides a dual reactivity profile that medicinal chemists can exploit to construct complex molecular architectures and fine-tune pharmacological activity[2]. Its structural similarity to naturally occurring phenethylamines allows it to serve as a bioisostere in drug design, potentially improving metabolic stability, receptor binding, and pharmacokinetic properties[2][3]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis. **2-Thiophenemethylamine** is typically a clear, colorless to light yellow liquid with a characteristic amine-like odor[4][5]. It is sensitive to air and should be stored under inert conditions to prevent degradation[4][6].

Core Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ NS	[1][4][7]
Molecular Weight	113.18 g/mol	[7]
CAS Number	27757-85-3	[4][7]
Density	1.103 g/mL at 25 °C	[7][8][9]
Boiling Point	95-99 °C at 28 mmHg	[4][7][8][9]
Refractive Index (n ²⁰ /D)	1.5670	[7][8][9]
Flash Point	74 °C (165 °F)	[4][6]
Solubility	Readily soluble in ethanol and chloroform; slightly soluble in water.	[4][9]
pKa	8.95 ± 0.29 (Predicted)	[4][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-thiophenemethylamine**.

- ¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include those for the aminomethyl protons (-CH₂NH₂) and the three distinct protons on the thiophene ring[10][11]. The spectrum is typically recorded in CDCl₃[11].
- ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. It will show distinct signals for the methylene carbon and the four unique carbons of the thiophene ring[12].
- Mass Spectrometry (MS): GC/MS analysis confirms the molecular weight of the compound[12]. The exact mass is 113.02992 g/mol [11].
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-H and C=C stretching associated with the

thiophene ring.

Synthesis of 2-Thiophenemethylamine: Pathways and Protocols

Several synthetic routes to **2-thiophenemethylamine** have been developed, each with distinct advantages and disadvantages regarding yield, cost, safety, and environmental impact. The choice of a specific pathway often depends on the scale of the synthesis and the availability of starting materials.

Caption: Common synthetic pathways to **2-thiophenemethylamine**.

One common industrial method involves the reaction of 2-chloromethyl thiophene with sodium cyanide to form 2-thiophene acetonitrile, which is subsequently reduced to the target amine[13]. While this route is efficient, it uses highly toxic sodium cyanide, posing significant environmental and safety challenges[13][14].

A more modern and safer laboratory-scale synthesis can be achieved in three steps from commercially available thiophene, as detailed below. This method avoids the direct use of sodium cyanide in the first steps.

Experimental Protocol: Three-Step Synthesis from Thiophene

This protocol is adapted from a method developed for synthesizing a deuterated analog, demonstrating a viable pathway for the unlabeled compound[12].

Step 1: Bromination of Thiophene

- **Reactants:** Dissolve thiophene (1 eq) and N-bromosuccinimide (NBS, 1.2 eq) in acetonitrile.
- **Reaction:** Heat the mixture at 50°C for approximately 16 hours. The use of NBS is a standard and effective method for the selective bromination of electron-rich heterocycles like thiophene.
- **Workup:** Cool the reaction to room temperature. A specialized vacuum transfer under cryogenic conditions (liquid nitrogen) can be used to separate the volatile 2-bromothiophene

product from non-volatile succinimide byproducts without significant product loss from heating[12].

Step 2: Cyanation of 2-Bromothiophene

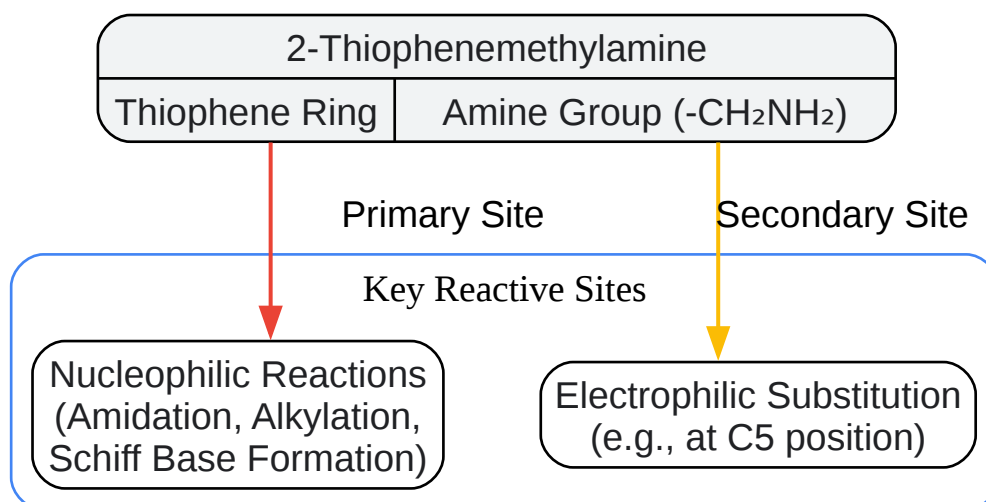
- **Reactants:** The crude 2-bromothiophene is reacted with zinc cyanide in the presence of a palladium catalyst, such as tri(dibenzylideneacetone)dipalladium(0), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a solvent like N,N-dimethylacetamide[12].
- **Causality:** This palladium-catalyzed cyanation is a powerful cross-coupling reaction that offers a safer alternative to using alkali metal cyanides for introducing the nitrile group.
- **Purification:** After the reaction, the product, 2-thiophenecarbonitrile, can be purified using standard techniques like flash chromatography[12].

Step 3: Reduction of 2-Thiophenecarbonitrile

- **Reactants:** Dissolve the purified 2-thiophenecarbonitrile in a suitable solvent like diethyl ether or THF.
- **Reaction:** Add a reducing agent such as lithium aluminum hydride (LiAlH_4) or borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) portion-wise at a reduced temperature (e.g., 0°C) and then allow the reaction to proceed at room temperature. These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.
- **Workup and Isolation:** Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent. Acidify the organic extracts with HCl in ether to precipitate the hydrochloride salt of the amine, which can be filtered and dried to yield the final product as a stable salt[12].

Chemical Reactivity and Applications

The utility of **2-thiophenemethylamine** stems from the reactivity of both the primary amine and the thiophene nucleus.



[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **2-thiophenemethylamine**.

Reactions of the Amine Group

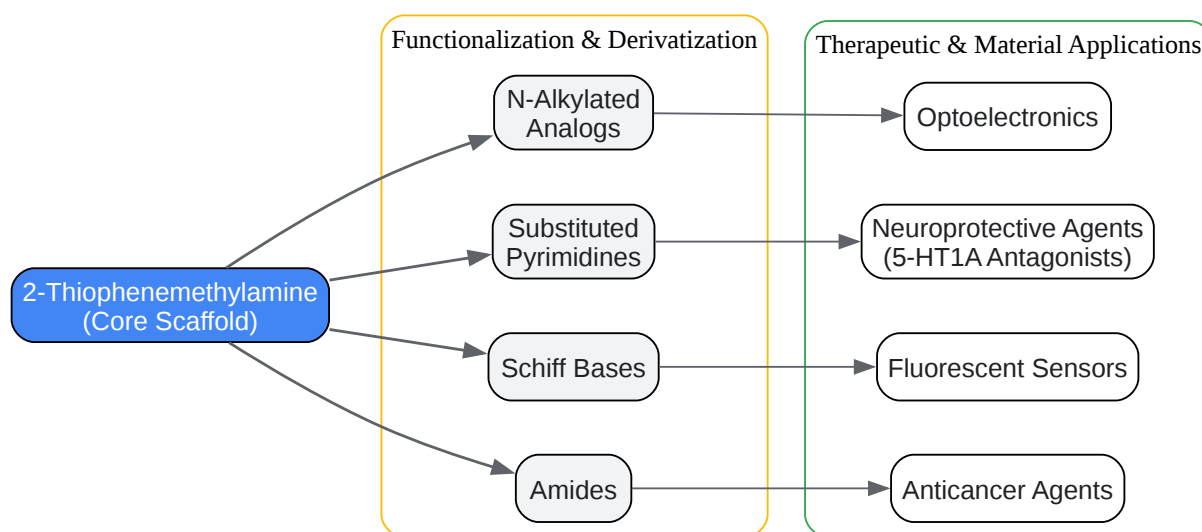
The primary amine is a potent nucleophile and is the most common site of reaction. It readily participates in:

- Amide Bond Formation: Reacting with acyl chlorides or carboxylic acids to form amides.
- Reductive Amination: Coupling with aldehydes and ketones in the presence of a reducing agent.
- Schiff Base Formation: Condensing with aldehydes to form imines, which can be versatile intermediates.
- Synthesis of Heterocycles: Serving as a key reactant in the formation of pyrimidines and thiadiazoles[8].

Applications in Drug Discovery and Materials Science

This versatile reactivity makes **2-thiophenemethylamine** a sought-after intermediate in synthesizing a wide array of functional molecules.

- **Pharmaceuticals:** It is a core component in the synthesis of compounds targeting various diseases. Examples include potential treatments for cancer and drug-resistant malaria[12], as well as serotonin 5-HT1A receptor antagonists with neuroprotective effects[8]. The thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[2][15]
- **Fluorescent Sensors:** It has been used to prepare fluorescent sensors for detecting metal ions like Pd²⁺[16].
- **Materials Science:** **2-Thiophenemethylamine** is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells[8] and a reactant in the synthesis of optoelectronic segmented polyurethanes[8].



[Click to download full resolution via product page](#)

Caption: Application workflow from core scaffold to final use.

Safety, Handling, and Storage

As a reactive chemical, proper handling of **2-thiophenemethylamine** is critical.

- Hazards: It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage[17]. It is harmful if inhaled or comes into contact with skin[18].
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (faceshields, goggles) when handling this chemical[4][17]. A suitable respirator should be used if ventilation is inadequate.
- Handling: Handle in a well-ventilated area or in a closed system to avoid inhaling vapor or mist[17][18]. Keep away from sources of ignition, heat, and oxidizing agents[5][17][18].
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere[4][5][9]. The area should be designated for corrosive materials[17].

Conclusion

2-Thiophenemethylamine is a foundational building block in modern chemistry. Its combination of a reactive amine handle and a tunable aromatic thiophene core provides immense synthetic flexibility. This has led to its widespread use in the development of novel pharmaceuticals, advanced materials, and chemical sensors. A firm grasp of its physicochemical properties, synthetic pathways, and reactivity is essential for scientists and researchers aiming to leverage its full potential in creating next-generation molecules.

References

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC.
- **2-Thiophenemethylamine** | 27757-85-3. (2025). ChemicalBook.
- THIOPHENE-2-METHYLAMINE. (2024). ChemBK.
- Thiophene-2-Ethylamine Safety Guide. Scribd.
- Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. Blazechem.
- **2-Thiophenemethylamine** synthesis. ChemicalBook.
- **2-Thiophenemethylamine** CAS#: 27757-85-3. ChemicalBook.
- Thiophene-2-Methylamine Manufacturer & Supplier in China. Nanjing Finechem.
- 2-Thiophene Methyl Amine. IndiaMART.
- Synthetic method of 2-thiophene ethylamine.
- Method for synthesizing 2-thiophene ethylamine.

- SAFETY DATA SHEET - **2-Thiophenemethylamine**. Fisher Scientific.
- **2-Thiophenemethylamine** 96%. Sigma-Aldrich.
- **2-Thiophenemethylamine** Safety Inform
- 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
- Thiophene-2-ethylamine | 30433-91-1. ChemicalBook.
- **2-Thiophenemethylamine** Applic
- **2-Thiophenemethylamine** - Optional[1H NMR] - Spectrum. SpectraBase.
- **2-Thiophenemethylamine**(27757-85-3) 1H NMR spectrum. ChemicalBook.
- 2 Thiophenemethylamine 96%. Cenmed.
- **2-Thiophenemethylamine** Applic
- Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. Royal Society of Chemistry.
- 2-噻吩甲胺 | 27757-85-3. ChemicalBook China.
- Medicinal chemistry-based perspectives on thiophene and its derivatives. (2023).
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [indiamart.com](https://www.indiamart.com) [[indiamart.com](https://www.indiamart.com)]
2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. [chembk.com](https://www.chembk.com) [[chembk.com](https://www.chembk.com)]
5. Thiophene-2-Methylamine Manufacturer & Supplier in China | Properties, Safety, Uses, Price & COA [[nj-finechem.com](https://www.nj-finechem.com)]
6. 2-噻吩甲胺 | 27757-85-3 [[m.chemicalbook.com](https://www.m.chemicalbook.com)]
7. 2-噻吩甲胺 96% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
8. 2-Thiophenemethylamine | 27757-85-3 [[chemicalbook.com](https://www.chemicalbook.com)]
9. 2-Thiophenemethylamine CAS#: 27757-85-3 [[chemicalbook.com](https://www.chemicalbook.com)]

- [10. 2-Thiophenemethylamine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [11. spectrabase.com \[spectrabase.com\]](#)
- [12. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents \[patents.google.com\]](#)
- [14. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents \[patents.google.com\]](#)
- [15. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. 2-Thiophenemethylamine 96 27757-85-3 \[sigmaaldrich.com\]](#)
- [17. fishersci.com \[fishersci.com\]](#)
- [18. scribd.com \[scribd.com\]](#)
- To cite this document: BenchChem. [Introduction: The Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147629/docs#introduction-the-versatile-heterocyclic-building-block\]](https://www.benchchem.com/product/b147629/docs#introduction-the-versatile-heterocyclic-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)